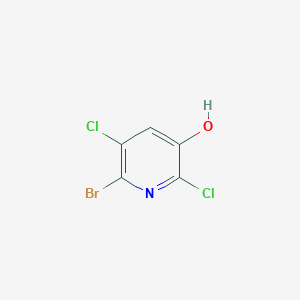

6-BRomo-2,5-dichloropyridin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-2,5-dichloropyridin-3-ol is a compound with the empirical formula C5H2BrCl2NO . It has a molecular weight of 242.89 . This compound has potential applications in biomedical research, including its use in the synthesis of novel drugs and as a research tool for studying biochemical pathways.

Molecular Structure Analysis

The InChI code for 6-Bromo-2,5-dichloropyridin-3-ol is 1S/C5H2BrCl2NO/c6-4-2(7)1-3(10)5(8)9-4/h1,10H . The SMILES string representation is Oc1ccc(Br)nc1Cl .Physical And Chemical Properties Analysis

6-Bromo-2,5-dichloropyridin-3-ol is a solid compound . It has a molecular weight of 242.89 and an empirical formula of C5H2BrCl2NO .Applications De Recherche Scientifique

Selective Functionalization of Dichloropyridines

Researchers have explored the selective functionalization of dichloropyridines, including variants like 6-Bromo-2,5-dichloropyridin-3-ol. These compounds undergo specific site-selective reactions depending on the choice of reagents, which is significant in the field of organic synthesis (Marzi, Bigi, & Schlosser, 2001).

Halogen/Halogen Displacement in Pyridines

The study of halogen/halogen displacement in pyridines, including the use of bromo- and dichloropyridines, is critical for understanding chemical reactions in synthetic organic chemistry. This knowledge is crucial for developing new synthetic pathways (Schlosser & Cottet, 2002).

Electrochemical Reduction of Dihalopyridines

The electrochemical reduction of dihalopyridines, including 6-Bromo-2,5-dichloropyridin-3-ol, offers insights into the reduction behavior of these compounds. This research is valuable in the field of electrochemistry and materials science (Mubarak & Peters, 1997).

Synthesis of Bipyridyl Compounds

The synthesis of bipyridyl compounds from dichloropyridines, including the stages of bromination and amination, is a significant area of study. These processes are essential for creating complex organic molecules with potential applications in various fields (Chen Yu-yan, 2004).

Catalysis Using Dichloropyridines

The use of dichloropyridines, like 6-Bromo-2,5-dichloropyridin-3-ol, in catalytic processes such as palladium-catalyzed aminations, is an important area of research. This contributes to the development of more efficient and selective catalytic methods (Ji, Li, & Bunnelle, 2003).

Heteroarylation in Organic Chemistry

The heteroarylation of adamantylalkyl amines using dihalogenopyridines, including 6-Bromo-2,5-dichloropyridin-3-ol, is studied to understand the effects of various halogens and their positions on the coupling reactions. This research aids in advancing organic synthesis techniques (Abel et al., 2017).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Propriétés

IUPAC Name |

6-bromo-2,5-dichloropyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2NO/c6-4-2(7)1-3(10)5(8)9-4/h1,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHCFCRFCFEKQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Br)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-BRomo-2,5-dichloropyridin-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)(methoxy)amine](/img/structure/B2574313.png)

![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)butanamide](/img/structure/B2574316.png)

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2574318.png)

![N-(1-cyanoethyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2574319.png)

thioxophosphorane](/img/structure/B2574320.png)

![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2574321.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2574329.png)

![4-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2574330.png)

![3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2574332.png)